molecular formula C16H12ClNO3 B2577821 N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034487-78-8

N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide

Cat. No.: B2577821
CAS No.: 2034487-78-8
M. Wt: 301.73
InChI Key: GQMOQRDMPACZPF-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety linked to a chlorobenzamide group, which contributes to its distinctive chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with [2,3’-bifuran]-5-ylmethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanic acids.

    Reduction: The chlorobenzamide group can be reduced to form amines.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Furanic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials and polymers.

Comparison with Similar Compounds

  • N-([2,3’-bifuran]-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-([2,3’-bifuran]-5-ylmethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Comparison: N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide is unique due to the presence of both bifuran and chlorobenzamide groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the chlorobenzamide group can undergo specific substitution reactions that are not possible with other functional groups. Additionally, the bifuran moiety provides a unique scaffold for biological interactions, making this compound a valuable tool in research.

Properties

IUPAC Name

2-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMOQRDMPACZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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